molecular formula C4H11NO2 B045213 Aminoacetaldehyde dimethyl acetal CAS No. 22483-09-6

Aminoacetaldehyde dimethyl acetal

Cat. No.: B045213
CAS No.: 22483-09-6
M. Wt: 105.14 g/mol
InChI Key: QKWWDTYDYOFRJL-UHFFFAOYSA-N
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Description

Aminoacetaldehyde dimethyl acetal (AADA; CAS 22483-09-6), also known as 2,2-dimethoxyethylamine, is a versatile chemical intermediate with the molecular formula C₄H₁₁NO₂ and a molecular weight of 105.14 g/mol . It is a colorless liquid used extensively in pharmaceutical synthesis, including the production of proline analogs and phosphoramidates . Its structure features a primary amine group and two methoxy groups, conferring stability as a protected aldehyde precursor .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing aminoacetaldehyde dimethyl acetal involves the reaction of dimethyl chloroacetal with an ammonia aqueous solution. The reaction mixture is heated to 100-150°C, followed by distillation to recover ammonia. The pH is then adjusted to 12-14 using a sodium hydroxide aqueous solution, and the product is collected through rectification .

Another method involves the use of vinyl acetate and a phase transfer catalyst. Chlorine is introduced into the reaction mixture, followed by the addition of methanol to obtain chloroacetaldehyde dimethyl acetal. This intermediate is then reacted with liquid ammonia under heat and pressure, followed by pH adjustment and reduced pressure rectification to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient production methods, such as reduction with triphenylphosphine in methanol, ensures high yields and minimal waste .

Chemical Reactions Analysis

Use as a Flavoring Agent

ADMA is used as a flavoring agent in food products and as a fragrance component in cosmetics, providing a pleasant aroma and taste .

Polymer Chemistry

The compound acts as a building block in synthesizing polymers, contributing to developing materials with specific properties for applications in coatings and adhesives .

Biochemical Research

Researchers utilize ADMA in studies related to metabolic pathways and enzyme activity, helping to understand biological processes at a molecular level . It has been used in developing a fluorescent substrate for aldehyde dehydrogenase .

Analytical Chemistry

It is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds in complex mixtures .

Production Methods

  • Reduction with Triphenylphosphine: ADMA can be produced by reducing azidoacetaldehyde dimethyl acetal with triphenylphosphine in methanol. This method offers high yields (up to 98.1%) and reduces reaction times with minimal waste . For example, the reduction of azidoacetaldehyde diethyl acetal with triphenylphosphine in methanol under reflux conditions for 1 hour resulted in aminoacetaldehyde diethyl acetal with a 78.4% yield .
  • Reaction with Ammonia: Another method involves reacting chloroacetaldehyde dimethyl acetal with liquid ammonia under high pressure . This process includes multiple distillation steps under different pressures to optimize methanol recovery. The pH is then adjusted using a strong base, such as sodium hydroxide, followed by rectification and extraction dehydration. A secondary rectification under vacuum ensures safety and improves product purity .

Reactions with Sulfones

This compound reacts with sulfone, followed by hydrolysis and reductive amination by adding a desired piperazine derivative .

Use as a Masked Form of Acetaldehyde

ADMA is employed as a masked form of acetaldehyde in the Enders-type cascade reaction. This method converts acetaldehyde, nitroalkenes, and enals into stereochemically dense cyclohexenals with good yield and excellent enantioselectivity .

Condensation Reactions

ADMA undergoes condensation reactions with α-aminodiazines .

Hydrogenation to Benzylamines

Schiff's bases formed from alkoxybenzaldehydes and this compound have been hydrogenated to the corresponding benzylamines .

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • Aminoacetaldehyde dimethyl acetal serves as a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical transformations, including acylation and sulfonylation reactions .
  • Fluorescent Probes
    • The compound has been utilized as a substrate for aldehyde dehydrogenase, indicating its potential role in biochemical assays and drug discovery. This application highlights its importance in studying enzyme interactions and metabolic pathways involving aldehydes.
  • Synthesis of Complex Molecules
    • It is involved in the preparation of bicyclic proline analogs from L-ascorbic acid and participates in three-component reactions catalyzed by MgCl4_4, leading to α-aminophosphonates. These reactions are critical for developing new therapeutic agents .
  • Chitosan-Dendrimer Hybrids
    • This compound has been used to prepare chitosan-dendrimer hybrids with various functional groups, such as carboxyl and ester groups, which are valuable for drug delivery systems and biomedical applications .

Case Study 1: Use in Drug Discovery

In recent studies, this compound has been evaluated as a substrate for enzyme assays involving aldehyde dehydrogenase. Its derivatives exhibited varying degrees of biological activity, making them potential candidates for drug development targeting metabolic disorders.

Case Study 2: Synthesis of α-Aminophosphonates

A three-component reaction involving this compound was catalyzed by MgCl4_4, resulting in the formation of α-aminophosphonates. These compounds are significant due to their pharmacological properties, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Comparative Analysis of AADA and Related Compounds

Compound Name Structure/Formula Key Applications Reactivity/Special Features Reference ID
Aminoacetaldehyde Diethyl Acetal C₆H₁₅NO₂ (ethyl instead of methyl groups) Synthesis of 2-methylthioimidazoles and polycyclic nitrogen heterocycles Ethyl groups enhance lipophilicity; slower hydrolysis compared to AADA
β-Aminoacetaldehyde Dimethyl Acetal C₅H₁₃NO₂ (additional methylene group) Azomycin (2-nitroimidazole antibiotic) synthesis Nitroimidazole ring confers antibacterial activity; requires diazotization/nitration steps
N-Arylthioureas Ar-NH-CS-NH-(CH₂OCH₃)₂ Precursors to 1-arylimidazole-2(3H)-thiones (AIHTs) for adenylate cyclase assays Acid-catalyzed cyclization forms imidazole-thiones; used in insect neurochemistry studies
Imidazolidine-2-thiones (AITs) C₃H₆N₂S (smaller 5-membered ring) Insecticidal activity via monoethanolamine cyclization Lack acetal groups; simpler synthesis but limited stability
Morpholine Peptidomimetics C₆H₁₃NO₂ (morpholine core) Drug discovery for CNS targets Combines AADA with sugars or amino acids; exploits acetal reactivity for ring formation

Reactivity and Functional Group Analysis

  • AADA vs. Diethyl Analog: AADA’s methyl acetal groups hydrolyze faster than diethyl analogs under acidic conditions, enabling quicker aldehyde release for conjugations (e.g., vaccine linkers ). Diethyl derivatives, however, offer better solubility in non-polar solvents .
  • AADA vs. β-Aminoacetaldehyde Derivatives: β-Aminoacetaldehyde dimethyl acetal introduces a methylene spacer, enabling nitroimidazole ring formation via diazotization . This modification is critical for antibacterial activity but requires additional synthetic steps.
  • AADA vs. N-Arylthioureas :
    AADA’s acetal groups stabilize intermediates during cyclization to AIHTs, whereas N-arylthioureas require strong acids (e.g., HCl) for cyclization, limiting substrate compatibility .

Research Findings and Industrial Relevance

  • Pharmaceuticals : AADA-derived compounds show bioactivity in adenylate cyclase assays (e.g., AIHTs stimulating cAMP production in cockroach neural tissues ).
  • Antibacterials: Azomycin analogs synthesized from β-aminoacetaldehyde derivatives exhibit potent activity against anaerobic pathogens .
  • Green Chemistry : High-purity AADA production minimizes waste and energy use, aligning with sustainable manufacturing trends .

Biological Activity

Aminoacetaldehyde dimethyl acetal (ADMA) is a chemical compound with the molecular formula C4_4H11_{11}NO2_2. It is recognized for its role as a versatile building block in organic synthesis, particularly in the development of various pharmaceuticals and bioactive compounds. This article explores the biological activity of ADMA, highlighting its applications, mechanisms of action, and relevant research findings.

ADMA is characterized by its active amino group and two ether oxygen bonds, which contribute to its reactivity in various chemical reactions. It is miscible in water and soluble in organic solvents like chloroform and methanol . The synthesis of ADMA typically involves the reaction of chloroacetaldehyde dimethyl acetal with liquid ammonia under high pressure, resulting in high purity products suitable for industrial applications .

Biological Applications

ADMA has been employed in several biological contexts, particularly in synthetic organic chemistry for the preparation of complex molecules. Its applications include:

  • Synthesis of Bioactive Compounds : ADMA is used as a precursor in the synthesis of α-aminophosphonates and bicyclic proline analogs, which have potential therapeutic effects .
  • Multicomponent Reactions : It plays a crucial role in Ugi reactions, where it reacts with carboxylic acids and isocyanides to form diverse nitrogen-containing compounds .

The biological activity of ADMA can be attributed to its structural features that facilitate various chemical transformations:

  • Nucleophilicity : The amino group in ADMA can act as a nucleophile, enabling it to participate in electrophilic reactions that lead to the formation of complex structures.
  • Formation of Stable Intermediates : During reactions such as the Ugi reaction, ADMA can form stable intermediates that undergo further transformations to yield biologically active products .

Case Studies and Research Findings

Several studies have investigated the biological implications of ADMA:

  • Ugi Reaction Studies : Research demonstrated that ADMA can be effectively utilized in Ugi four-component reactions (Ugi-4CR) to synthesize indole derivatives with potential pharmacological properties. These reactions yielded products with moderate to good yields under acidic conditions, indicating the compound's utility in drug development .
  • Microporous Carbon Integration : A study explored the integration of microporous polycrystalline carbon onto surfaces using ADMA as a precursor. This approach highlighted ADMA's role in developing materials with enhanced properties for drug delivery systems .
  • Pharmacological Screening : In a pharmacological context, derivatives synthesized from ADMA were screened for their inhibitory activity against phosphodiesterase 4 (PDE4), demonstrating potential anti-inflammatory effects relevant for treating conditions like psoriasis and atopic dermatitis .

Data Table: Summary of Biological Activities

Activity Description Reference
Synthesis of α-AminophosphonatesUsed as a precursor for bioactive α-aminophosphonates
Ugi Reaction ParticipantInvolved in multicomponent reactions yielding diverse nitrogen-containing compounds
PDE4 InhibitionScreened for anti-inflammatory activity
Microporous Material DevelopmentIntegrated into surfaces for enhanced drug delivery systems

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling AADMA in laboratory settings?

AADMA is classified as a flammable liquid (H226) and a skin irritant (H314). Essential precautions include:

  • Use of PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Local exhaust systems or fume hoods to minimize inhalation risks .
  • Storage: Keep in sealed containers in cool (<25°C), well-ventilated areas away from ignition sources .
  • Waste disposal: Segregate waste and use certified hazardous waste services .

Q. How can researchers ensure high-purity AADMA for synthetic applications?

Purity optimization involves:

  • Distillation : Multi-step distillation under reduced pressure to remove impurities (e.g., residual solvents) .
  • Analytical validation : Gas chromatography (GC) with flame ionization detection (FID) to confirm ≥98% purity, as per TCI specifications .
  • Storage : Use argon or nitrogen blankets to prevent moisture absorption and degradation .

Q. What are the primary applications of AADMA as a synthetic intermediate?

AADMA is widely used in:

  • Peptide chemistry : As a glycine derivative in Fmoc-based solid-phase synthesis .
  • Pharmaceutical synthesis : Key intermediate for bicyclic proline analogs and α-aminophosphonates via MgClO4-catalyzed reactions .
  • Fluorescent probes : Development of substrates for aldehyde dehydrogenase studies .

Advanced Research Questions

Q. How does the novel ammonia-based synthesis of AADMA address limitations of traditional methods?

Traditional methods suffer from low conversion rates (~50%) and high solvent use. The novel process (patented by Inner Mongolia Saintchem Chem) employs:

  • Anhydrous ammonia : Acts as both solvent and reactant, reducing organic solvent demand .
  • Iodide catalysts : Enhance amination efficiency, achieving >90% conversion from chlorinated precursors .
  • Energy efficiency : Distillation under reduced pressure lowers energy consumption by ~30% .

Q. What strategies resolve contradictions in reported reaction yields for AADMA-derived cyclization reactions?

Discrepancies arise from varying conditions:

  • Acid choice : HCl vs. H2SO4 in acetal hydrolysis affects intermediate stability .
  • Temperature control : Cyclization at 60–80°C minimizes side reactions (e.g., polymerization) .
  • Catalyst optimization : Mg(ClO4)2 improves regioselectivity in α-aminophosphonate synthesis .

Q. How can AADMA’s stability be maintained in moisture-sensitive reactions?

  • Anhydrous techniques : Use Schlenk lines or gloveboxes for reagent transfer .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
  • Additive stabilization : Molecular sieves (3Å) absorb trace moisture in reaction mixtures .

Q. What mechanistic insights explain AADMA’s role in forming chiral intermediates?

AADMA’s dimethyl acetal group acts as a protecting moiety:

  • Steric shielding : The acetal prevents nucleophilic attack at the aldehyde carbon, enabling selective amide bond formation (e.g., with CDI-activated carboxylic acids) .
  • Deprotection flexibility : Acidic hydrolysis (e.g., HCl/THF) regenerates the aldehyde for subsequent cyclization (e.g., dolutegravir synthesis) .

Q. What are the unresolved challenges in AADMA’s toxicity and environmental impact?

  • Toxicity gaps : Limited data on chronic exposure; current SDSs lack mutagenicity/carcinogenicity profiles .
  • Waste mitigation : The ammonia-based process reduces chlorinated byproducts but requires ammonia recovery systems to limit atmospheric release .
  • Biodegradation : No studies on microbial breakdown; recommend advanced oxidation processes (AOPs) for wastewater treatment .

Q. Methodological Recommendations

  • Synthetic optimization : Prioritize catalytic amination over stoichiometric methods to reduce waste .
  • Analytical rigor : Pair GC with NMR (1H/13C) to validate structural integrity post-synthesis .
  • Safety compliance : Adopt ISO 11014 standards for labeling and SDS documentation .

Properties

IUPAC Name

2,2-dimethoxyethanamine
Source PubChem
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InChI

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QKWWDTYDYOFRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11NO2
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DSSTOX Substance ID

DTXSID7066803
Record name Ethanamine, 2,2-dimethoxy-
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Molecular Weight

105.14 g/mol
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CAS No.

22483-09-6
Record name Aminoacetaldehyde dimethyl acetal
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Record name Aminoacetaldehyde dimethyl acetal
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Record name 2,2-Dimethoxyethylamine
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Record name Ethanamine, 2,2-dimethoxy-
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Record name 2,2-dimethoxyethylamine
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Record name AMINOACETALDEHYDE DIMETHYL ACETAL
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Synthesis routes and methods

Procedure details

The N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride [melting point: 202°-204° C. (decomp.); Rf -value: 0.62 (Reversed Phase Silica gel, methanol/5% aqueous saline solution=6:4)]1 used as amine component is obtained by reaction of 1-benzyl-4-(2-chloroethyl)-1-azoniabicyclo[2.2.2]octane-chloride with aminoacetaldehyde-dimethylacetal.
Name
N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride
Quantity
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Reaction Step One
[Compound]
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amine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Aminoacetaldehyde dimethyl acetal
Aminoacetaldehyde dimethyl acetal
Aminoacetaldehyde dimethyl acetal
Aminoacetaldehyde dimethyl acetal
Aminoacetaldehyde dimethyl acetal
Aminoacetaldehyde dimethyl acetal

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